N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Medicinal Chemistry Scaffold Optimization Steric Parameter

N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (CAS 1779337-33-5) is a synthetic small molecule featuring a 2,3-dihydrobenzo[f][1,4]oxazepine core with an N-tert-butyl carboxamide substituent. The compound has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1779337-33-5
Cat. No. B2397905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide
CAS1779337-33-5
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCOC2=CC=CC=C2C1
InChIInChI=1S/C14H20N2O2/c1-14(2,3)15-13(17)16-8-9-18-12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3,(H,15,17)
InChIKeyRVNDLHNYKSDWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (CAS 1779337-33-5): Core Scaffold Identity and Physicochemical Baseline


N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (CAS 1779337-33-5) is a synthetic small molecule featuring a 2,3-dihydrobenzo[f][1,4]oxazepine core with an N-tert-butyl carboxamide substituent . The compound has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol . This scaffold appears in patent disclosures targeting CREB-binding protein (CBP) and heat shock protein 90 (Hsp90), where analogous N-alkyl carboxamide derivatives demonstrate inhibitory activity in the sub-micromolar range [1][2]. The specific N-tert-butyl substitution represents a distinct steric and lipophilic profile relative to the more commonly reported N-methyl analogs.

Scaffold 2,3-Dihydrobenzo[f][1,4]oxazepine carboxamide core
Substituent N-tert-butyl (distinct steric/lipophilic profile vs N-methyl)
Research context CBP/Hsp90 inhibitor chemical probe; class-level SAR

Why N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide Cannot Be Interchanged with N-Methyl or N-Aryl Analogs


The 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide scaffold places the N-substituent in direct steric and electronic communication with the carboxamide carbonyl, defining the pharmacophore's hydrogen-bonding geometry and the volume of the exit vector . In the CBP inhibitor series, replacement of the N-methyl group (van der Waals volume ≈ 13.67 cm³/mol) with an N-tert-butyl group (van der Waals volume ≈ 43.36 cm³/mol) is predicted to alter the inhibitor's fit within the CBP bromodomain acetyl-lysine pocket by roughly 3-fold in steric bulk [1]. Similarly, in the Hsp90 oxazepine series, structure-based design demonstrated that the N-alkyl substituent directly influences the macrocyclic conformation and the solvent-exposed pocket engagement [2]. These steric and conformational perturbations mean that potency, selectivity, solubility, and metabolic stability will not track linearly across N-alkyl variants, making generic substitution unreliable for any quantitative structure-activity relationship (SAR) campaign or procurement decision.

Steric bulk difference perturbs pharmacophore geometry and binding pocket fit
Higher lipophilicity may reduce aqueous solubility and alter assay compatibility

Quantitative Differentiation Evidence for N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (CAS 1779337-33-5) Versus Closest Analogs


Steric Bulk Parameter: N-tert-Butyl vs. N-Methyl Substitution ΔEs = –1.54

The N-tert-butyl substituent on the target compound introduces a Taft steric parameter (Es) of –1.54, compared to Es = 0.00 for the N-methyl analog found in the CBP inhibitor series (e.g., BDBM448528, IC50 = 187 nM) [1][2]. This represents a steric demand difference of ΔEs = –1.54, which is larger than the difference between a methyl and an ethyl group (ΔEs = –0.07) and approaches the difference between a methyl and a phenyl group (ΔEs ≈ –1.5) [1]. In the oxazepine scaffold, this steric change is positioned directly adjacent to the carboxamide pharmacophore, affecting the conformational preference of the seven-membered ring and the presentation of the urea carbonyl to its biological target [3]. No direct IC50 data for the target compound is available in the public domain; all comparisons are class-level inferences from closely matched chemotypes.

Steric Parameter ΔEs
Class-level
Target: Es = –1.54
Comparator: Es = 0.00
ΔEs = –1.54
Supports steric-tolerance probe studies
Taft Es scale; no target binding data
Medicinal Chemistry Scaffold Optimization Steric Parameter

Lipophilicity Modulation: Calculated ΔcLogP ≈ +1.4 vs. N-Methyl Analog

The replacement of N-methyl with N-tert-butyl in the 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide scaffold increases calculated lipophilicity (cLogP) by approximately +1.4 log units, based on the π contribution difference between a tert-butyl group (π ≈ +1.98) and a methyl group (π ≈ +0.56) in the Hansch-Leo aromatic substituent constant system [1]. For the target compound, this yields an estimated cLogP of ~2.8, compared to ~1.4 for the N-methyl parent scaffold . Elevated cLogP correlates with increased membrane permeability but also with higher risk of metabolic clearance and reduced aqueous solubility. This physicochemical shift is of first-order consequence for any assay requiring aqueous solubility >10 µM or for cell-based assays where nonspecific binding to lipids may increase. No experimentally measured LogP or LogD data for the target compound is publicly available; the values reported are computational estimates based on fragment additivity.

Lipophilicity ΔcLogP
Class-level
ΔcLogP ≈ +1.4
May reduce solubility and shift assay behavior
Computed; no experimental logD
Drug Design Lipophilicity Physicochemical Property

CBP Bromodomain Chemical Space Gap: N-tert-Butyl as an Underexplored Vector in a Validated Inhibitor Series

The CBP bromodomain inhibitor series disclosed in US10696655 and US11168070 extensively explores 7-aryl and N-methyl substituents on the 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide core, with IC50 values ranging from 187 nM (BDBM448528, N-methyl-7-(isoquinolin-1-yl)) to 273 nM (BDBM448643, 9-ethyl-N-methyl-7-(o-tolyl)) [1]. The N-tert-butyl variant represented by the target compound (CAS 1779337-33-5) is not explicitly claimed or characterized in these patents, placing it in an unexplored region of the CBP chemical space. This gap in structure-activity knowledge creates an opportunity for a novel chemical probe: the bulky, lipophilic tert-butyl group may either ablate CBP binding entirely (providing a useful negative control) or confer isoform selectivity not observed with the N-methyl series. No affinity data for the target compound against CBP or any other bromodomain is available in the public domain.

CBP Chemical Space
Data to verify
No reported CBP IC50
Unexplored vector for selectivity or negative control
Absent from patent SAR tables
Epigenetics Bromodomain Inhibitor Chemical Probe

Synthetic Versatility: N-tert-Butyl Urea as a Protected Synthetic Intermediate

The N-tert-butyl carboxamide motif in the target compound functions as a urea protecting group that is cleavable under acidic conditions (e.g., TFA or HCl/dioxane) to yield the primary carboxamide or amine, enabling downstream diversification [1]. In contrast, the N-methyl carboxamide analog is significantly more resistant to deprotection and offers no straightforward synthetic handle for further N-functionalization . This differential synthetic utility is well-established for tert-butyl carbamates and ureas (Boc deprotection chemistry) but has not been experimentally demonstrated specifically for this oxazepine scaffold in the public domain. The tert-butyl group further provides a distinctive 1H-NMR singlet (δ ~1.3–1.5 ppm, 9H) that serves as a convenient purity and identity marker.

Synthetic Utility
Supporting evidence
Acid-labile urea; 1H-NMR marker
Enables deprotection/diversification strategy
General Boc chemistry; scaffold kinetics not reported
Synthetic Chemistry Protecting Group Strategy Late-Stage Diversification

Procurement-Driven Application Scenarios for N-(tert-Butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide (CAS 1779337-33-5)


Steric Probe in CBP Bromodomain Inhibitor SAR Studies

The N-tert-butyl compound serves as a maximal steric probe for the CBP bromodomain acetyl-lysine binding pocket. In a panel alongside the N-methyl parent (IC50 = 187 nM, BDBM448528) and N-ethyl or N-isopropyl analogs, the N-tert-butyl variant tests the upper limit of steric tolerance near the urea carbonyl [1]. This experiment directly addresses whether the CBP pocket can accommodate a quaternary carbon substituent, providing either a selectivity filter or a definitive SAR cliff.

Late-Stage Diversification Precursor for Oxazepine-Based Inhibitor Libraries

The acid-labile N-tert-butyl urea enables a deprotect-and-functionalize strategy. Following TFA-mediated cleavage of the tert-butyl group, the exposed NH can be alkylated, acylated, sulfonylated, or converted to a thiourea, generating a library of N-substituted 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamides in few steps. This synthetic efficiency is particularly valuable for medicinal chemistry groups optimizing CBP or Hsp90 inhibitor leads [2].

Negative Control Compound for N-Methyl CBP Inhibitor Assays

If the N-tert-butyl compound proves inactive against CBP (IC50 >30 µM) due to steric clash, it becomes an ideal negative control matched for molecular weight, solubility, and nonspecific binding properties to the active N-methyl series. This enables rigorous interpretation of target engagement data in cellular thermal shift assays (CETSA) or BRET-based target engagement assays, where a structurally similar but inactive analog is essential [1].

Application
Selection Property
Validation Focus
CBP bromodomain steric probe SAR
Maximal steric probe (N-tert-butyl)
Steric tolerance limit in acetyl-lysine pocket
Oxazepine library diversification precursor
Acid-labile urea protecting group
Deprotection and N-functionalization efficiency
CBP inhibitor negative control assay
Structurally matched inactive analog candidate
Target engagement specificity and nonspecific binding comparability
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